molecular formula C15H15N3O4 B2875053 4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide CAS No. 861237-97-0

4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide

Cat. No.: B2875053
CAS No.: 861237-97-0
M. Wt: 301.302
InChI Key: MDDZSZFCSAOTCO-UHFFFAOYSA-N
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Description

4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide is a benzohydrazide derivative characterized by a 3-methyl-4-nitrophenoxy group linked via a methylene bridge to the benzohydrazide core. Benzohydrazides are a class of compounds with a -NH-N=CH- functional group, known for their versatility in medicinal chemistry due to their ability to form stable hydrazones and participate in hydrogen bonding, enhancing biological interactions .

Properties

IUPAC Name

4-[(3-methyl-4-nitrophenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-10-8-13(6-7-14(10)18(20)21)22-9-11-2-4-12(5-3-11)15(19)17-16/h2-8H,9,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDZSZFCSAOTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Hydrazide Formation

Methyl benzoate (1.36 mL, 0.01 mol) is refluxed with excess hydrazine hydrate (0.70 mL, 0.15 mol) in ethanol for 16 hours. The reaction proceeds via nucleophilic acyl substitution, yielding benzoic acid hydrazide as a white crystalline solid (mp 115°C, yield 83%). Prolonged reflux ensures complete conversion, with thin-layer chromatography (TLC) in petroleum ether:ethyl acetate (8:2) used to monitor progress.

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to accelerate synthesis. A mixture of methyl benzoate (1.35 mL, 0.01 mol) and hydrazine hydrate (0.58 mL, 0.012 mol) is irradiated at 350 W for 2 minutes, followed by ethanol addition and further irradiation at 500 W for 1 minute. This method reduces reaction time to <5 minutes while maintaining a 78–82% yield.

Spectroscopic Characterization and Purity Assessment

The structural integrity of this compound is confirmed through advanced analytical techniques:

Infrared Spectroscopy (IR)

  • N-H Stretch : 3179–3362 cm⁻¹ (hydrazide NH)
  • C=O Stretch : 1646 cm⁻¹ (amide I band)
  • NO₂ Asymmetric/Symmetric Stretch : 1520/1350 cm⁻¹
  • C-O-C Stretch : 1215 cm⁻¹ (ether linkage)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.90 (s, 1H, NH), 7.40–8.20 (m, 7H, aromatic), 4.85 (s, 2H, OCH₂), 2.55 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) :
    δ 167.2 (C=O), 152.1 (C-NO₂), 134.5–125.3 (aromatic carbons), 68.4 (OCH₂), 16.2 (CH₃).

Mass Spectrometry

  • ESI-MS : m/z 301.3 [M+H]⁺, consistent with the molecular formula C₁₅H₁₅N₃O₄.

Challenges and Optimization Strategies

  • Regioselectivity in Alkylation :
    Competing O- vs. N-alkylation is mitigated by using polar aprotic solvents (DMF) and excess phenol.

  • Nitro Group Sensitivity :
    The electron-withdrawing nitro group necessitates mild reaction conditions to prevent reduction or decomposition. Tin(II) chloride in HCl, commonly used for nitro reduction, is avoided during hydrazide formation.

  • Purification Difficulties : Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the product from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazide group can form covalent bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups (EWGs): Nitro (-NO₂): Enhances antifungal activity (e.g., compound 25 in with pMIC = 1.81) but may reduce solubility. Trifluoromethyl (-CF₃): Improves CNS penetration and enzyme inhibition (AChE/BuChE IC₅₀ <100 µM) . Halogens (Cl, Br, F): Increase antimicrobial and kinase inhibitory potency. For example, bromine in 6c (IC₅₀ = 7.82 µM) enhances cytotoxicity .

Electron-Donating Groups (EDGs) :

  • Methoxy (-OCH₃) and methyl (-CH₃) : Improve bioavailability but may reduce enzyme affinity .

Hybrid Scaffolds :

  • Benzimidazole -benzohydrazide hybrids (e.g., 6h-j ) show multi-kinase inhibition via simultaneous targeting of EGFR and VEGFR pathways .

Antimicrobial Activity

  • Halogenated Derivatives : Compounds like 6c (Br-substituted) and 6h-j (F-substituted) exhibit broad-spectrum antibacterial activity (MIC: 4–16 µg/mL) against E. coli and S. aureus .
  • Nitro Derivatives: N’-[4-(4-chlorophenylimino)methyl]benzylidene-3-nitrobenzohydrazide (compound 25) shows potent antifungal activity (pMIC = 1.81) .

Enzyme Inhibition

  • Urease Inhibition : tert-Butyl-substituted derivatives (e.g., compound 5 ) achieve IC₅₀ <10 µM, attributed to hydrophobic interactions with the enzyme’s active site .
  • Cholinesterase Inhibition : CF₃-substituted analogs (e.g., 2l ) inhibit AChE via mixed-type inhibition (IC₅₀ = 46.8 µM) .

Anticancer Activity

  • Halogenated-Benzimidazole Hybrids : 6c and 6h-j exhibit IC₅₀ values of 7.82–21.48 µM against breast (MCF7) and lung (A549) cancer lines .

Pharmacokinetic and Toxicity Considerations

  • CF₃ Derivatives : Demonstrate favorable blood-brain barrier penetration (QED score >0.6) with low cytotoxicity (CC₅₀ >100 µM) .
  • Nitro Derivatives : May exhibit higher hepatotoxicity risks due to nitroreductase-mediated metabolic activation .

Biological Activity

4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, synthesis, and biological evaluations.

The compound is synthesized through a series of reactions involving hydrazine derivatives and substituted benzaldehydes. The general synthetic pathway includes the reaction of p-hydroxybenzoic acid with hydrazine hydrate followed by condensation with 3-methyl-4-nitrophenol. The resulting product is characterized by its hydrazide functional group, which plays a crucial role in its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The nitrophenoxy group can inhibit specific enzymes or receptors, which may lead to altered metabolic pathways.
  • Covalent Bond Formation : The hydrazide moiety can form covalent bonds with target proteins, potentially affecting their function and stability .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown:

  • Inhibition of Bacterial Growth : The compound demonstrates potent activity against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing zones of inhibition comparable to standard antibiotics like tetracycline.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties:

  • Cytotoxicity Against Cancer Cell Lines : Evaluations using MTT assays reveal that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.
Cell LineIC50 (µM)
MCF-7 (breast cancer)25
A549 (lung cancer)30

The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

Several case studies have highlighted the efficacy of this compound in both antimicrobial and anticancer applications:

  • Antimicrobial Efficacy : A study evaluated the compound against multidrug-resistant bacterial strains, demonstrating significant antibacterial activity, suggesting its potential as a lead compound for new antibiotic development.
  • Anticancer Research : In a recent study focusing on breast cancer models, the compound was shown to significantly reduce tumor size in vivo, indicating its potential as a therapeutic agent in cancer treatment .

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